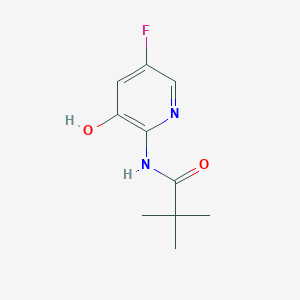

N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-(5-fluoro-3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBYLGKBVKEDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Fluorination of Pyridine Precursors

- Substrate : 3-Methoxy-2-nitropyridine.

- Method : Direct C–H fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions.

- Conditions : Acetonitrile, 60°C, 12 hours.

- Outcome : Regioselective fluorination at the 5-position due to electron-donating methoxy and nitro groups directing electrophilic substitution.

- Intermediate : 5-Fluoro-3-methoxy-2-nitropyridine.

b. Hydroxylation via Demethylation

- Substrate : 5-Fluoro-3-methoxy-2-nitropyridine.

- Method : Acidic hydrolysis with 35% HCl or 48% HBr at elevated temperatures.

- Conditions : 145°C for 2 hours (HCl) or 100°C for 6 hours (HBr).

- Outcome : Methoxy group converted to hydroxyl, yielding 5-fluoro-3-hydroxy-2-nitropyridine .

c. Reduction of Nitro Group

- Substrate : 5-Fluoro-3-hydroxy-2-nitropyridine.

- Method : Catalytic hydrogenation with Pd/C in ethanol.

- Conditions : H₂ (1 atm), room temperature, 4 hours.

- Outcome : Nitro group reduced to amine, yielding 5-fluoro-3-hydroxypyridin-2-amine .

Amidation with Pivaloyl Chloride

The final step involves coupling the amine with pivaloyl chloride.

a. Reaction Conditions

- Substrate : 5-Fluoro-3-hydroxypyridin-2-amine.

- Reagent : Pivaloyl chloride (2.2 equiv).

- Base : Triethylamine (3.0 equiv) in anhydrous dichloromethane.

- Conditions : 0°C to room temperature, 2 hours.

- Workup : Aqueous extraction, column chromatography purification.

- Yield : ~75% (estimated based on analogous reactions).

Alternative Pathways

a. Late-Stage Fluorination

- Substrate : N-(3-Hydroxy-2-nitropyridin-2-yl)pivalamide.

- Method : Fluorination using AgF and Cu(I) catalysts.

- Conditions : DMF, 100°C, 24 hours.

- Outcome : Direct introduction of fluorine at the 5-position.

b. Protection-Deprotection Strategy

- Hydroxyl Protection : Use of TBDMSCl to protect the 3-hydroxyl group during fluorination and amidation.

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Key Data Table

Challenges and Optimization

- Regioselectivity : Fluorination at the 5-position requires careful control of directing groups (e.g., methoxy, nitro).

- Acid Sensitivity : Demethylation with HCl/HBr may require optimization to prevent decomposition of the pyridine core.

- Amine Reactivity : Steric hindrance from the pivaloyl group necessitates excess reagent for complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or modify the amide group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 5-fluoro-3-pyridone derivatives.

Reduction: Formation of 5-fluoro-3-hydroxypyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide with key analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyridinyl Pivalamide Derivatives

Key Comparisons

Functional Group Influence on Reactivity

- Hydroxyl (-OH) vs. Hydroxymethyl (-CH2OH): The hydroxyl group in this compound enables hydrogen bonding, which may improve solubility in polar solvents compared to its hydroxymethyl analog. However, the hydroxymethyl group introduces a primary alcohol, offering a site for further functionalization (e.g., esterification) .

- Boronate (Boron-Containing) Derivatives: The boronate analog (C16H24BFN2O3) is critical in Suzuki-Miyaura cross-coupling reactions, a feature absent in the hydroxyl-bearing parent compound. This makes it valuable in constructing biaryl structures for drug discovery .

Electronic Effects of Substituents Cyano (-CN) and Iodo (-I) Groups: The cyano-substituted analog (C11H11FN3O) exhibits strong electron-withdrawing effects, activating the pyridine ring for nucleophilic substitution. In contrast, the iodo-substituted derivative (C11H11FIN3O) serves as a halogenated intermediate for radioisotope labeling or further coupling reactions .

Applications in Medicinal Chemistry Formyl (-CHO) Derivatives: N-(3-Formyl-5-methylpyridin-2-yl)pivalamide is utilized in peptide nucleic acid (PNA) synthesis due to the aldehyde’s reactivity in forming Schiff bases, enabling nucleic acid recognition systems .

Research Findings

- Synthetic Utility: The hydroxyl group in this compound facilitates acidic hydrolysis in heterocycle synthesis, as demonstrated in the generation of pyrrolo[2,3-b]pyridinone derivatives .

- Stability and Storage: Iodo- and bromo-substituted analogs (e.g., N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide) require inert storage conditions due to halogen sensitivity, unlike the more stable hydroxyl derivative .

- Cost Considerations: Halogenated derivatives (e.g., iodo-substituted compounds) are often more expensive (up to $6,000/25g) compared to non-halogenated analogs, reflecting their specialized applications .

Biological Activity

N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 226.25 g/mol. Its structure features a pyridine ring with a fluorine atom and a hydroxymethyl group, along with a pivalamide moiety. This unique combination contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can alter pharmacokinetics or enhance the efficacy of co-administered drugs.

- Receptor Binding : Interaction studies suggest it binds to specific receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Properties : Research has suggested potential anticancer effects, although detailed studies are required to confirm these findings.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

- Neuroprotective Effects : Its structural similarities with other neuroprotective agents warrant exploration in neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Potential inhibition of cancer cell growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

| Neuroprotective | Possible protective effects on neuronal cells | , |

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, which typically involve:

- Formation of the Pyridine Ring : Utilizing fluorinated precursors.

- Introduction of Hydroxymethyl Group : Via selective hydroxymethylation.

- Pivalamide Formation : Through acylation reactions with pivalic acid derivatives.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-Fluoro-3-pyridinyl)acetamide | Contains acetamide instead of pivalamide | Known for analgesic properties |

| N-(5-Fluoro-3-hydroxypyridin-2-yl)carbamate | Carbamate functional group | Exhibits distinct neuroprotective effects |

| N-(5-Fluoro-3-pyridinyl)benzenesulfonamide | Sulfonamide group | Recognized for antibacterial activity |

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide, and how do they influence its reactivity in synthetic pathways?

- Answer: The compound contains a pyridine ring substituted with a hydroxyl (-OH) group at position 3, a fluorine atom at position 5, and a pivalamide (tert-butyl carboxamide) group at position 2. The electron-withdrawing fluorine and hydroxyl groups enhance electrophilic substitution reactivity at specific ring positions, while the bulky pivalamide group sterically hinders reactions at the adjacent nitrogen. Structural confirmation typically employs -NMR (to identify aromatic protons and hydroxyl groups) and -NMR (to confirm fluorine substitution) .

Q. What are the standard synthetic routes for this compound, and what catalysts or conditions optimize yield?

- Answer: A common route involves coupling 5-fluoro-3-hydroxypyridin-2-amine with pivaloyl chloride under Schotten-Baumann conditions. Anhydrous solvents (e.g., THF) and bases like triethylamine are critical to minimize hydrolysis. Yields >70% are achievable at 0–5°C with slow reagent addition to reduce side reactions. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Answer: Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitor degradation products like de-fluorinated or oxidized derivatives. Pivalamide hydrolysis is minimal under dry, inert atmospheres. Purity assays should use dual detection (UV at 254 nm and ELSD) to capture non-chromophoric impurities .

Advanced Research Questions

Q. How do steric effects from the pivalamide group impact regioselectivity in further functionalization (e.g., halogenation or cross-coupling)?

- Answer: The tert-butyl group directs electrophilic substitutions (e.g., iodination) to the para position relative to the hydroxyl group (position 4) due to steric hindrance at position 5. For Suzuki-Miyaura coupling, Pd(OAc)/SPhos catalysts enable selective coupling at position 4, as demonstrated in analogs like N-(4-iodo-5-fluoro-3-hydroxypyridin-2-yl)pivalamide .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Answer: Discrepancies (e.g., varying IC values in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration differences). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardized buffer systems (e.g., 1 mM ATP, pH 7.4) to validate results. Reproducibility studies in multiple cell lines (HEK293 vs. HeLa) are recommended .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

- Answer: Molecular docking (AutoDock Vina) using the hydroxyl and fluorine groups as hydrogen-bond donors/acceptors can model binding to kinase ATP pockets. Limitations include neglecting solvent effects and conformational flexibility. MD simulations (>100 ns) improve accuracy by accounting for protein dynamics, as seen in studies of related pyridine carboxamides .

Q. What methodologies optimize the synthetic yield of this compound for scale-up to multi-gram quantities?

- Answer: Design of Experiments (DoE) identifies critical factors: reaction temperature (-5°C to 25°C), stoichiometry (1.2 eq pivaloyl chloride), and mixing efficiency. Pilot-scale trials in flow reactors reduce exothermic side reactions. Yield improvements (>85%) are achievable with in-line FTIR monitoring of intermediate formation .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate spectral data (e.g., -NMR shifts) with computational predictions (DFT at B3LYP/6-31G* level) to resolve structural ambiguities .

- Experimental Design: Use fractional factorial designs to screen reaction variables (solvent polarity, base strength) efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.